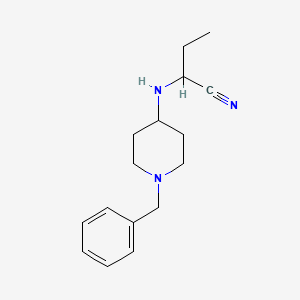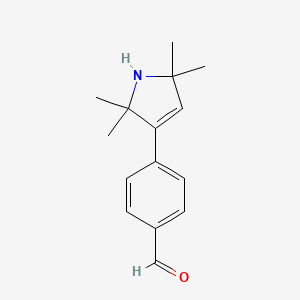
4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)benzaldehyde is an organic compound that features a benzaldehyde group attached to a pyrroline ring The pyrroline ring is substituted with four methyl groups, making it a highly sterically hindered molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)benzaldehyde typically involves the following steps:
Formation of the Pyrroline Ring: The pyrroline ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methyl Groups: The four methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Benzaldehyde Group: The benzaldehyde group is introduced via a formylation reaction, often using reagents like dichloromethyl methyl ether (DCM) in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nitric acid in sulfuric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)benzoic acid.
Reduction: 4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)benzyl alcohol.
Substitution: 4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)-2-nitrobenzaldehyde, 4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)-2-bromobenzaldehyde.
Wissenschaftliche Forschungsanwendungen
4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It may influence various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MTSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate): An organosulfur compound used as a nitroxide spin label.
3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl: A compound with a similar pyrroline ring structure, used in various chemical applications.
Uniqueness
4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)benzaldehyde is unique due to its combination of a sterically hindered pyrroline ring and a reactive benzaldehyde group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in scientific research.
Eigenschaften
CAS-Nummer |
791591-59-8 |
|---|---|
Molekularformel |
C15H19NO |
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
4-(2,2,5,5-tetramethyl-1H-pyrrol-3-yl)benzaldehyde |
InChI |
InChI=1S/C15H19NO/c1-14(2)9-13(15(3,4)16-14)12-7-5-11(10-17)6-8-12/h5-10,16H,1-4H3 |
InChI-Schlüssel |
KMPHQAGLGKOUII-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=C(C(N1)(C)C)C2=CC=C(C=C2)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[b]cyclopropa[e]pyran-1a(1H)-carboxamide,7,7a-dihydro-7-oxo-N-phenyl-](/img/structure/B13810999.png)


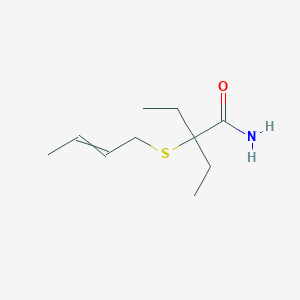
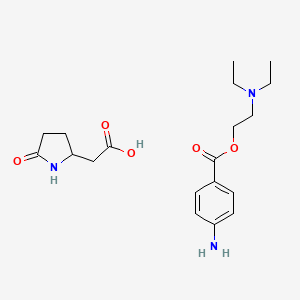

![3-Ethyl-2-((E)-2-[3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-(phenylsulfanyl)-1-cyclohexen-1-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13811030.png)
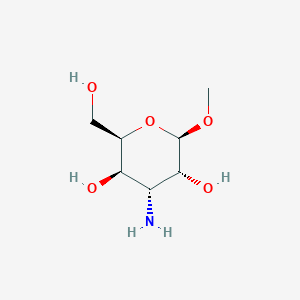

![5,7-Dodecadiyn-1,12-diol bis[N-(butoxycarbonylmethyl)carbamate]](/img/structure/B13811048.png)

